molecular formula C18H24O3 B583480 Estriol-d1 CAS No. 55727-98-5

Estriol-d1

Cat. No. B583480
CAS RN: 55727-98-5
M. Wt: 289.393
InChI Key: PROQIPRRNZUXQM-JATCHCLRSA-N
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Description

Synthesis Analysis

Estriol is synthesized in the body during pregnancy. The developing baby’s adrenal glands make a hormone called dehydroepiandrosterone sulfate (DHEAS). The baby’s liver changes this hormone into another chemical called 16a-hydroxy-DHEAS. This chemical travels to the placenta, where it changes into estriol. It then enters the pregnant person’s bloodstream, causing estriol levels to rise .


Molecular Structure Analysis

Estrogen receptors and progesterone receptors are members of the nuclear receptor (NR) superfamily, which most likely arose from a common ancestor . This superfamily consists of 18 receptor members, which are divided into class I and class II NR .


Chemical Reactions Analysis

Estriol hormone has been detected using various electrochemical methods . The voltammetric behavior of estriol in a supporting electrolyte of phosphate buffer solution (PBS) with pH 6.5 was carried out using a modified electrode .


Physical And Chemical Properties Analysis

Estriol hormone helps the uterus grow and stay healthy. It also prepares the body for childbirth and breastfeeding . Estriol levels that are too high or low may indicate a problem with the baby or pregnancy .

Scientific Research Applications

Biomarker for Disease Screening

Estriol (E3), one of the three major human estrogens, has been demonstrated to be a useful biomarker for disease screening . This means it can be used in medical tests to measure the progress of disease or the effects of treatment.

Testing for Placental Function

Estriol is a dominant estrogen during pregnancy, and is secreted mainly by the placenta . Tests of placental or feto-placental function using Estriol are widely used in high-risk pregnancies to predict adverse fetal outcomes .

Novel Drug for Human Use

Research has shown that Estriol has potential as a novel drug for human use . While initially having limited therapeutic indications, its utility in this area is being further explored .

Hormonal Replacement Therapy

Estriol is used as a part of hormonal replacement therapy in the United Kingdom and European Union but is used less due to safety concerns in the US and Canada . This therapy is often used to treat symptoms of menopause.

Treatment for Hot Flashes

One of the most common and effective treatments that employ Estriol is for hot flashes . Hot flashes are a common symptom of menopause and perimenopause.

Treatment for Insomnia

Estriol is also used in the treatment of insomnia . Insomnia is a sleep disorder that can make it hard to fall asleep, hard to stay asleep, or cause you to wake up too early and not be able to get back to sleep.

Skin Enhancement

Estriol has been used for skin enhancement . It can help to improve the appearance of the skin, making it look more youthful and vibrant.

Treatment for Vaginal Atrophy

Vaginal atrophy, a condition that can occur during menopause, can be treated with Estriol . This condition involves the thinning, drying, and inflammation of the vaginal walls due to your body having less estrogen.

Mechanism of Action

Estriol displaces estradiol from the estrogen receptors and, due to the shorter nuclear retention of estriol, it thereby antagonizes overall nuclear retention . Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes .

Safety and Hazards

Estriol may cause cancer and may damage fertility or the unborn child . Special instructions should be obtained before use and all safety precautions should be read and understood .

Future Directions

Specific pharmacological inhibition of GPR30, which is mediated by estriol, might become a promising targeted therapy for triple-negative breast cancers in the future . Estriol is also used as a hormone therapy to ease menopause symptoms .

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JATCHCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747732
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55727-98-5
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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